5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group, a sulfonyl group attached to a methylbenzyl moiety, and a carboxamide group linked to a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine.
Amidation: The carboxamide group can be formed by reacting the sulfonylated pyrimidine with an amine, such as 3-methylphenylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidines with various functional groups.
Scientific Research Applications
5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide
- 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(3-methylphenyl)pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group, in particular, may confer distinct properties compared to its analogs.
Properties
Molecular Formula |
C20H18ClN3O3S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
5-chloro-N-(3-methylphenyl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-6-8-15(9-7-13)12-28(26,27)20-22-11-17(21)18(24-20)19(25)23-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,23,25) |
InChI Key |
AYZDKOIYJWOPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C)Cl |
Origin of Product |
United States |
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